The compound with the CAS number 129112-17-0 is known as the Epidermal Growth Factor Receptor variant III peptide, commonly referred to as EGFRvIII peptide. This peptide is a tumor-specific mutation of the Epidermal Growth Factor Receptor, which is frequently expressed in various cancers, particularly in glioblastoma multiforme. The presence of this mutation is associated with increased tumorigenicity and resistance to conventional therapies, making it a significant target for cancer immunotherapy.
EGFRvIII peptide is derived from the epidermal growth factor receptor gene, which is crucial for cell signaling pathways that regulate cell growth and survival. The variant III form results from a deletion mutation that leads to a constitutively active receptor, promoting uncontrolled cell proliferation. This peptide is classified as a tumor-associated antigen, making it a focus in cancer research, particularly in developing targeted therapies and vaccines.
The synthesis of EGFRvIII peptide typically employs solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin.
The molecular formula of EGFRvIII peptide can vary depending on its specific sequence but generally includes several key amino acids that correspond to the mutated region of the epidermal growth factor receptor. The exact sequence can be represented in one-letter code, which facilitates identification and comparison with other peptides.
EGFRvIII peptide can undergo various chemical reactions that are essential for its functionality and application in research:
The mechanism of action for EGFRvIII peptide primarily involves its role as an antigen recognized by T-cells in immunotherapy applications. The mutated receptor activates downstream signaling pathways that lead to increased cell proliferation and survival. When targeted by therapeutic agents or vaccines, T-cells can recognize and attack cells expressing this variant, thereby inhibiting tumor growth.
Characterization techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are often employed to confirm the identity and purity of synthesized EGFRvIII peptides.
EGFRvIII peptide has several significant applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: